![molecular formula C7H11ClN2O2 B1290664 N-(2-aminoethyl)-2-furamide hydrochloride CAS No. 81253-55-6](/img/structure/B1290664.png)
N-(2-aminoethyl)-2-furamide hydrochloride
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Overview
Description
Compounds with the “N-(2-aminoethyl)” prefix often refer to molecules that have an ethylamine (-C2H4-NH2) group attached to another molecule. The “furamide” part suggests the presence of a furan ring, which is a 5-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure would likely involve an amide linkage (-CONH-) between a furan ring and an ethylamine group. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Amines, such as ethylamine, are basic and can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and boiling point would depend on the exact structure of the compound .Scientific Research Applications
Bioconjugation in Drug Development
N-(2-aminoethyl)furan-2-carboxamide hydrochloride: is utilized in bioconjugation, a process where biomolecules are chemically linked to other molecules, such as drugs or probes. This compound can act as a linker to attach therapeutic agents to targeting molecules, enhancing drug delivery to specific cells or tissues .
Synthesis of Heterobifunctional Cross-Linkers
In the field of chemical synthesis, this compound is used to create heterobifunctional cross-linkers. These cross-linkers have two reactive ends that are different, allowing them to bind selectively to two different types of functional groups in proteins or other biomolecules, which is crucial for studying protein-protein interactions .
Material Science and Polymer Chemistry
The compound’s ability to act as a cross-linking agent extends to material science, where it can be used to modify the properties of polymers. By incorporating it into polymer chains, scientists can alter the thermal, mechanical, and degradation properties of the material, leading to the development of new materials with specific characteristics .
Analytical Chemistry
In analytical chemistry, N-(2-aminoethyl)furan-2-carboxamide hydrochloride can be used as a derivatization agent for the detection and quantification of compounds with active functional groups. This application is particularly useful in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Molecular Imaging
This compound finds applications in molecular imaging, where it can be used to label biomolecules or drugs with imaging agents. This allows for the visualization of biological processes in real-time, aiding in the diagnosis and monitoring of diseases .
Neuroscience Research
In neuroscience, the compound can be used to study neural networks by tagging neurons with fluorescent markers. This enables researchers to trace neural pathways and understand the complex interactions within the brain .
Environmental Science
N-(2-aminoethyl)furan-2-carboxamide hydrochloride: can be employed in environmental science to create sensors for the detection of pollutants. These sensors can be designed to react with specific contaminants, changing color or fluorescence in their presence, which is vital for monitoring environmental health .
Agricultural Chemistry
Lastly, in agricultural chemistry, this compound can be used to synthesize agrochemicals that target specific pests or diseases. By conjugating pesticides or herbicides with this compound, their selectivity and efficacy can be improved, reducing the environmental impact of agricultural practices .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZVFHAKDAVPNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-2-furamide hydrochloride | |
CAS RN |
81253-55-6 |
Source
|
Record name | 2-Furancarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81253-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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